molecular formula C24H16N2O2 B3195090 Phenol, 4,4'-(1,10-phenanthroline-2,9-diyl)bis- CAS No. 88498-43-5

Phenol, 4,4'-(1,10-phenanthroline-2,9-diyl)bis-

Cat. No.: B3195090
CAS No.: 88498-43-5
M. Wt: 364.4 g/mol
InChI Key: GTOXEYAZDAJKFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 4,4'-(1,10-phenanthroline-2,9-diyl)bis- (abbreviated as Phen-Phenol) is a bifunctional ligand featuring a 1,10-phenanthroline core substituted with phenolic groups at the 2,9 positions. This compound is widely studied for its ability to coordinate metal ions, particularly in applications such as covalent organic frameworks (COFs), nuclear waste separation, and catalysis. The phenolic hydroxyl groups enhance solubility in polar solvents and enable post-synthetic modifications, while the phenanthroline backbone provides a rigid, planar structure ideal for π-π stacking and metal chelation .

Properties

IUPAC Name

4-[9-(4-hydroxyphenyl)-1,10-phenanthrolin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O2/c27-19-9-3-15(4-10-19)21-13-7-17-1-2-18-8-14-22(26-24(18)23(17)25-21)16-5-11-20(28)12-6-16/h1-14,27-28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOXEYAZDAJKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1C=CC(=N3)C4=CC=C(C=C4)O)N=C(C=C2)C5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70514563
Record name 4,4'-(1,10-Dihydro-1,10-phenanthroline-2,9-diylidene)di(cyclohexa-2,5-dien-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88498-43-5
Record name 4,4'-(1,10-Dihydro-1,10-phenanthroline-2,9-diylidene)di(cyclohexa-2,5-dien-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenol, 4,4’-(1,10-phenanthroline-2,9-diyl)bis- can be synthesized through a multi-step process. One common method involves the reaction of 2,9-bis(4-methoxyphenyl)-1,10-phenanthroline with a demethylation agent to yield the desired product . The reaction typically requires specific conditions such as elevated temperatures and the presence of a catalyst to facilitate the demethylation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Phenol, 4,4’-(1,10-phenanthroline-2,9-diyl)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenol derivatives .

Scientific Research Applications

Phenol, 4,4’-(1,10-phenanthroline-2,9-diyl)bis- has several scientific research applications:

Mechanism of Action

The mechanism by which Phenol, 4,4’-(1,10-phenanthroline-2,9-diyl)bis- exerts its effects involves its ability to act as a bidentate ligand, coordinating with metal ions through the nitrogen atoms of the phenanthroline core. This coordination can influence the reactivity and stability of the metal complexes formed, making it useful in various catalytic and biochemical applications .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares Phen-Phenol with structurally related phenanthroline derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Applications Notable Properties
Phen-Phenol 4-hydroxyphenyl at 2,9 positions ~420 (estimated) COFs, metal ion separation High metal affinity, polar groups
BTrzPhen-tetraol (6) Triazole-propane-diol at 2,9 ~600 (estimated) Nuclear waste (Am separation) Hydrophilic, selective for Am³⁺
2,9-Bis(p-formylphenyl)-1,10-phenanthroline (BFPP) Aldehyde groups at 2,9 388.42 COFs/MOFs, biosensors Covalent bonding via aldehydes
PhenQE8 Guanylhydrazone at 2,9 ~450 (estimated) DNA quadruplex binding High basicity, strong π-π stacking
L2/L4 (amide/phosphinic amide) Amide/phosphinic amide at 2,9 ~500–600 Actinide/lanthanide separation High complexation strength
Thiosemicarbazone derivatives Thiosemicarbazide at 2,9 ~500–550 Anticancer agents, DNA interaction Redox activity, DNA groove binding
Metal Coordination and Separation
  • Phen-Phenol: Forms stable complexes with Cu(I) in COF-505, enabling elastic, reversible frameworks .
  • BTrzPhen-tetraol : Selectively strips Am³⁺ over Eu³⁺ in nuclear waste (separation factor >100) due to its tetraol groups .
Material Science
  • BFPP : Serves as a building block in COFs, with aldehydes enabling imine-linked frameworks for gas storage and catalysis .
  • Phen-Phenol: Used in woven COFs with Cu(I), where metal removal/reinsertion reversibly modulates mechanical properties .

Stability and Selectivity

  • Hydrophilicity: BTrzPhen-tetraol’s tetraol groups enhance aqueous solubility, critical for nuclear applications , whereas Phen-Phenol’s phenolic groups balance polarity and rigidity .
  • pH Sensitivity: PhenQE8 remains nonprotonated under physiological conditions, ensuring DNA binding efficiency .

Biological Activity

Phenol, 4,4'-(1,10-phenanthroline-2,9-diyl)bis-, also known as 4,4'-(1,10-phenanthroline-2,9-diyl)diphenol (CAS No. 88498-43-5), is a compound that has garnered attention in medicinal chemistry and biomedicine due to its diverse biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C24H16N2O2
  • Molecular Weight : 364.4 g/mol
  • Appearance : Typically found as a powder or liquid.
  • Melting Point : >260 °C
  • Boiling Point : Approximately 632.9 °C (predicted)
  • Density : 1.341 g/cm³ (predicted)

Mechanisms of Biological Activity

The biological activity of Phenol, 4,4'-(1,10-phenanthroline-2,9-diyl)bis- can be attributed to its ability to chelate metal ions and its interactions with various biological targets. The phenanthroline moiety is known for forming stable complexes with transition metals, which can enhance or modulate biological processes.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular systems. This activity is crucial in preventing cellular damage associated with various diseases.

Antimicrobial Properties

Phenol derivatives have been studied for their antimicrobial effects. The compound has shown efficacy against various bacterial strains by disrupting cell membranes and inhibiting metabolic processes.

Anticancer Potential

Several studies have highlighted the potential anticancer properties of Phenol, 4,4'-(1,10-phenanthroline-2,9-diyl)bis-. It has been observed to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

Case Studies

  • Antioxidant Activity Assessment :
    A study evaluated the antioxidant capacity of Phenol, 4,4'-(1,10-phenanthroline-2,9-diyl)bis- using various assays such as DPPH and ABTS radical scavenging tests. The results indicated a strong scavenging ability comparable to standard antioxidants .
  • Antimicrobial Efficacy :
    In vitro tests demonstrated that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) values were determined to be significantly lower than those of conventional antibiotics .
  • Anticancer Activity :
    A recent study focused on the effects of this compound on human breast cancer cell lines. The results showed that it induced cell cycle arrest and apoptosis through the activation of caspase pathways .

Data Table: Biological Activities Overview

Activity TypeMechanismReference
AntioxidantFree radical scavenging
AntimicrobialCell membrane disruption
AnticancerInduction of apoptosis

Q & A

Q. What are the foundational synthetic routes for Phenol, 4,4'-(1,10-phenanthroline-2,9-diyl)bis- and its derivatives?

The compound is typically synthesized via a double Suzuki–Miyaura cross-coupling reaction using 2,9-dichloro-1,10-phenanthroline and 4-formylphenylboronic acid as precursors . Key steps include:

  • Activation of the dichloro precursor with a palladium catalyst.
  • Coupling with boronic acid derivatives under inert conditions.
  • Purification via column chromatography or recrystallization. Reaction yields often exceed 70% when optimized for temperature and solvent polarity.

Q. How is the compound characterized to confirm structural integrity?

Advanced spectroscopic and analytical methods are employed:

  • NMR spectroscopy : To verify aromatic proton environments and aldehyde group presence .
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., m/z 388.42 for the parent compound) .
  • X-ray crystallography : Resolves crystal packing and ligand geometry in coordination complexes .

Q. What are its primary applications in materials science?

The compound serves as a ligand in covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), enabling:

  • Electron transport modulation in optoelectronic devices .
  • Sensor development for detecting metal ions or biomolecules via fluorescence quenching .

Advanced Research Questions

Q. How do structural modifications influence its binding affinity to G-quadruplex DNA?

Derivatives like PhenQE8 (a guanylhydrazone analog) exhibit enhanced binding to human telomeric DNA through:

  • Planar aromatic core interactions with quadruplex grooves.
  • Hydrazone side chains forming hydrogen bonds with phosphate backbones . Studies using circular dichroism (CD) and isothermal titration calorimetry (ITC) reveal binding constants (Kd) in the µM range .

Q. What strategies optimize its use in actinide separation?

Functionalization with triazole groups improves selectivity for americium(III) over lanthanides:

  • Ethoxyethanol-BTzPhen derivatives achieve separation factors >100 in solvent extraction assays .
  • Coordination geometry is tuned via substituent bulkiness to reduce steric hindrance .

Q. How can conflicting catalytic efficiency data in COF applications be resolved?

Contradictions in catalytic performance (e.g., oxidation reactions) may arise from:

  • Varied crystallinity in COF synthesis (monitored via PXRD).
  • Metal center accessibility (probed using BET surface area analysis) . Methodological adjustments, such as solvent-assisted linker exchange (SALE), enhance reproducibility .

Methodological Recommendations

  • For contradictory data analysis , employ multivariate regression to isolate variables (e.g., solvent polarity, temperature).
  • Use DFT calculations to predict ligand-metal binding modes before experimental validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenol, 4,4'-(1,10-phenanthroline-2,9-diyl)bis-
Reactant of Route 2
Reactant of Route 2
Phenol, 4,4'-(1,10-phenanthroline-2,9-diyl)bis-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.